N-(4,6-Diacetylpyridin-2-YL)acetamide
Description
N-(4,6-Diacetylpyridin-2-yl)acetamide is an acetamide-functionalized pyridine derivative characterized by acetyl substitutions at the 4- and 6-positions of the pyridine ring. Acetamide derivatives are critical intermediates in medicinal chemistry due to their versatility in forming hydrogen bonds and enhancing bioavailability . This article focuses on comparing this compound with structurally related compounds, emphasizing substituent effects, synthesis, and functional properties.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-(4,6-diacetylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-6(14)9-4-10(7(2)15)13-11(5-9)12-8(3)16/h4-5H,1-3H3,(H,12,13,16) |
InChI Key |
UVMIDLKLENDVHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)NC(=O)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Diacetylpyridin-2-YL)acetamide typically involves the acylation of 2-amino-4,6-diacetylpyridine. One common method is the reaction of 2-amino-4,6-diacetylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Diacetylpyridin-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(4,6-Diacetylpyridin-2-YL)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,6-Diacetylpyridin-2-YL)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,6-Diacetylpyridin-2-YL)acetamide involves its interaction with molecular targets such as enzymes or receptors. The acetyl groups and the pyridine ring play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
The acetyl groups at the 4- and 6-positions of the pyridine ring in N-(4,6-Diacetylpyridin-2-yl)acetamide introduce strong electron-withdrawing effects, which contrast with electron-donating groups (e.g., methyl, methoxy) in analogs. Key structural comparisons include:
Key Observations :
- Planarity : Pyridine/pyrimidine cores in analogs like 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide exhibit near-planar geometries (r.m.s. deviation = 0.039 Å), suggesting similar rigidity in the target compound .
Spectroscopic and Crystallographic Data
Key Observations :
- IR/NMR Consistency : The acetamide CH$ _3 $ signal at δ 2.10 and C=O stretches near 1,730 cm$ ^{-1} $ are consistent across analogs, suggesting predictable spectroscopic behavior for the target compound .
- Crystallinity : Low R factors (e.g., 0.047 in ) indicate high structural precision in analogs, likely achievable for the target compound using SHELXL refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
